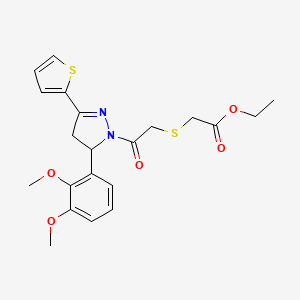
ethyl 2-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)acetate is a useful research compound. Its molecular formula is C21H24N2O5S2 and its molecular weight is 448.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Ethyl 2-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)acetate, a complex organic compound, has been studied for its diverse biological activities. This article consolidates findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features several functional groups, including:
- Methoxy groups : Contributing to lipophilicity and potential interactions with biological targets.
- Thiophene and pyrazole rings : Known for their pharmacological relevance.
- Thioether linkage : May enhance bioactivity through metabolic stability.
Molecular Formula : C18H19N3O3S
Molecular Weight : 389.5 g/mol
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) values for related compounds have shown effectiveness against multiple drug-resistant (MDR) pathogens, with some variants displaying MIC values as low as 0.22 μg/mL .
- The compound's ability to inhibit biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis highlights its potential as a therapeutic agent against infections caused by these bacteria .
Anti-inflammatory Effects
Pyrazole derivatives are recognized for their anti-inflammatory properties. Research indicates that:
- Compounds similar to this compound exhibit anti-inflammatory activities superior to standard treatments like diclofenac sodium .
The biological activity of the compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may interact with specific enzymes involved in bacterial metabolism or inflammatory pathways.
- Non-covalent Interactions : The presence of multiple functional groups allows for various interactions such as hydrogen bonding and π-stacking with target proteins.
- Modulation of Cellular Processes : By affecting key signaling pathways, the compound can alter cellular responses to stimuli.
Study on Antimicrobial Efficacy
A study involving a series of thiazol-4-one/thiophene-bearing pyrazole derivatives found that certain derivatives exhibited potent antimicrobial activity against MDR strains. The most active derivative in this study was noted for its low MIC values and effective bactericidal properties .
Anti-inflammatory Activity Assessment
Another investigation highlighted the anti-inflammatory potential of substituted pyrazoles, demonstrating that modifications in the chemical structure significantly enhance their therapeutic efficacy compared to existing anti-inflammatory drugs .
Summary Table of Biological Activities
Propiedades
IUPAC Name |
ethyl 2-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5S2/c1-4-28-20(25)13-29-12-19(24)23-16(11-15(22-23)18-9-6-10-30-18)14-7-5-8-17(26-2)21(14)27-3/h5-10,16H,4,11-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEVNCMDMGSBDJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSCC(=O)N1C(CC(=N1)C2=CC=CS2)C3=C(C(=CC=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













